molecular formula C10H6ClN3O3S B2714049 2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide CAS No. 313371-86-7

2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2714049
CAS No.: 313371-86-7
M. Wt: 283.69
InChI Key: UVCDTKPPKLVNLO-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic compound that contains a thiazole ring, a benzamide group, and nitro and chloro substituents. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Thiazole Formation: The formation of the thiazole ring through cyclization reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and chlorination reactions, followed by cyclization and amidation under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Comparison with Similar Compounds

    2-Chloro-5-nitrobenzamide: Similar structure but lacks the thiazole ring.

    5-Nitrothiazole: Contains the thiazole ring and nitro group but lacks the benzamide group.

    2-Chloro-5-nitrobenzoic acid: Similar structure but has a carboxylic acid group instead of the benzamide group.

Uniqueness: 2-Chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide is unique due to the combination of the thiazole ring, nitro group, and benzamide group, which confer specific biological activities and chemical reactivity not found in the similar compounds listed above.

Properties

IUPAC Name

2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3S/c11-8-2-1-6(14(16)17)5-7(8)9(15)13-10-12-3-4-18-10/h1-5H,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCDTKPPKLVNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001330369
Record name 2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203395
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313371-86-7
Record name 2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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